(S)-4-Amino-5-methyl-hexanoic acid tert-butyl ester
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Overview
Description
(S)-4-Amino-5-methyl-hexanoic acid tert-butyl ester is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of an amino group, a methyl group, and a tert-butyl ester group attached to the hexanoic acid backbone. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (S)-4-Amino-5-methyl-hexanoic acid tert-butyl ester typically involves the esterification of the corresponding amino acid. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction proceeds under mild conditions, allowing for the formation of the tert-butyl ester without significant side reactions.
Another method involves the use of tert-butanol and an acid catalyst, such as sulfuric acid, to esterify the amino acid . This method is advantageous due to its simplicity and the availability of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer improved efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-4-Amino-5-methyl-hexanoic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Reagents such as acyl chlorides or anhydrides can be used in the presence of a base like triethylamine (Et3N).
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
(S)-4-Amino-5-methyl-hexanoic acid tert-butyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in peptide synthesis.
Biology: The compound is used in studies involving amino acid metabolism and enzyme interactions.
Mechanism of Action
The mechanism of action of (S)-4-Amino-5-methyl-hexanoic acid tert-butyl ester involves its conversion into active metabolites. The ester group can be hydrolyzed by esterases in the body, releasing the active amino acid derivative. This active form can then interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects .
Comparison with Similar Compounds
Similar Compounds
(S)-4-Amino-5-methyl-hexanoic acid: The parent amino acid without the ester group.
(S)-4-Amino-5-methyl-hexanoic acid methyl ester: A similar compound with a methyl ester group instead of a tert-butyl ester.
(S)-4-Amino-5-methyl-hexanoic acid ethyl ester: A similar compound with an ethyl ester group.
Uniqueness
The tert-butyl ester group in (S)-4-Amino-5-methyl-hexanoic acid tert-butyl ester provides unique steric and electronic properties that can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and can lead to different biological activities and applications .
Properties
IUPAC Name |
tert-butyl (4S)-4-amino-5-methylhexanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2/c1-8(2)9(12)6-7-10(13)14-11(3,4)5/h8-9H,6-7,12H2,1-5H3/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFUQNJXMUYZDAJ-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCC(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](CCC(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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